molecular formula C12H17N5O4S B6965665 N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide

N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide

Cat. No.: B6965665
M. Wt: 327.36 g/mol
InChI Key: YRAWATBUZLXYPW-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with sulfonamide and pyrazole groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4S/c1-14-9-10(11(18)16(3)12(14)19)22(20,21)15(2)7-8-17-6-4-5-13-17/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAWATBUZLXYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N(C)CCN2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine derivative under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrazole Group: The final step involves the alkylation of the pyrimidine-sulfonamide intermediate with a pyrazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide and pyrazole groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated pyrimidine derivatives.

Scientific Research Applications

N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N,1,3-trimethyl-2,4-dioxo-N-(2-pyrazol-1-ylethyl)pyrimidine-5-sulfonamide: shares structural similarities with other pyrimidine derivatives such as:

Uniqueness

The presence of both sulfonamide and pyrazole groups in this compound imparts unique chemical and biological properties. This dual functionality allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications.

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